Methyl 4-chloro-3-ethoxybenzoate

描述

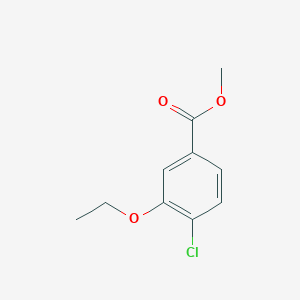

Methyl 4-chloro-3-ethoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the para-position (C4) and an ethoxy group at the meta-position (C3) on the aromatic ring. This compound is structurally significant due to its functional groups, which influence its physicochemical properties and reactivity. The methyl ester group at the carboxyl position enhances its stability and volatility compared to free acids, making it relevant in organic synthesis and pharmaceutical intermediates .

属性

IUPAC Name |

methyl 4-chloro-3-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEGLLQHUFAZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-ethoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

化学反应分析

Types of Reactions

Methyl 4-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-ethoxybenzoic acid and methanol.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Ester Hydrolysis: 4-chloro-3-ethoxybenzoic acid.

Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives of the original compound.

科学研究应用

Methyl 4-chloro-3-ethoxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 4-chloro-3-ethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic processes. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents (chloro, ethoxy) on the benzoate backbone dictates electronic and steric properties. Key comparisons include:

Key Findings :

- Chlorine vs. Ethoxy Effects: The electron-withdrawing chlorine at C4 increases electrophilicity at the carbonyl group, enhancing reactivity in ester hydrolysis. In contrast, the ethoxy group at C3 donates electrons, reducing acidity of the phenolic hydrogen (if present) .

- Steric Considerations : Ethoxy groups at C3 (as in the title compound) create less steric hindrance for reactions at C4 compared to C4-substituted ethoxy analogs, facilitating regioselective modifications .

Metabolic and Environmental Behavior

Pseudomonads metabolize chlorobenzoates via ortho-cleavage pathways, but substituent positions critically influence degradation rates:

- Methyl 4-chlorobenzoate : Degraded efficiently by Pseudomonas sp. WR912 (doubling time: 3.3 hours) via dechlorination and subsequent ring cleavage .

- This compound: Predicted slower degradation due to the ethoxy group, which may hinder enzyme binding or require additional demethylation steps. No direct data exists, but analogous compounds (e.g., methyl 3-ethoxybenzoate) show reduced microbial uptake .

Crystallographic and Physical Properties

- Crystal Packing : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (a structural analog) exhibits C–H⋯O interactions, stabilizing its lattice . The title compound likely forms similar hydrogen bonds, affecting melting points and solubility.

- Boiling Point Trends : Methyl esters with ethoxy groups (e.g., methyl 4-ethoxybenzoate) have higher boiling points (~250°C) than chloro-substituted analogs due to increased polarity and molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。